Copper(I) thiophene-2-carboxylate

Ullmann coupling room-temperature catalysis biaryl synthesis

Traditional Ullmann couplings demand >200°C and ancillary nitrogen ligands, risking substrate degradation and inflating procurement costs. CuTC eliminates both: it mediates Ullmann homocouplings at ambient temperature without any ligand additive. • Enables ligand-free N-arylation of imidazoles/pyrazoles with cost-effective aryl chlorides. • Drives enantioselective 1,4-additions (up to 96% ee) and BODIPY desulfurizations in near-quantitative yield. • Air-stable powder, ≥98% purity; simplifies kilo-lab campaigns where thermal hazard mitigation is critical.

Molecular Formula C5H3CuO2S
Molecular Weight 190.69 g/mol
CAS No. 68986-76-5
Cat. No. B1631178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) thiophene-2-carboxylate
CAS68986-76-5
Molecular FormulaC5H3CuO2S
Molecular Weight190.69 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)[O-].[Cu+]
InChIInChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1
InChIKeySFJMFSWCBVEHBA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Thiophene-2-carboxylate (CuTC) CAS 68986-76-5: Procurement-Relevant Chemical Identity and Core Characteristics


Copper(I) thiophene-2-carboxylate (CuTC, CAS 68986-76-5) is a copper(I) carboxylate coordination complex with molecular formula C₅H₃CuO₂S and molecular weight 190.69 g/mol [1]. First reported as a superior mediator for Stille cross-coupling by Liebeskind and co-workers in the mid-1990s, CuTC has since been established as a versatile, non-nitrogen ligand-based catalyst for Ullmann-type reductive couplings, N-arylation of heterocycles, Liebeskind–Srogl coupling, and enantioselective 1,4-additions . The compound is commercially available as a tan to brown air-stable powder (typical purity ≥98%) and is prepared in multigram scale from thiophene-2-carboxylic acid and Cu₂O .

Why Copper(I) Iodide, Copper(I) Acetate, or Other Cu(I) Carboxylates Cannot Replace CuTC in Critical Applications


Copper(I) thiophene-2-carboxylate (CuTC) occupies a specific performance niche among Cu(I) salts and carboxylates that precludes simple replacement. Systematic screening of copper(I) carboxylates for Stille cross-coupling demonstrated that CuTC mediates intermolecular cross-coupling of aryl-, heteroaryl-, and vinylstannanes with vinyl iodides significantly more efficiently than other Cu(I) carboxylates at low temperature . Unlike CuI, which typically requires ancillary nitrogen-based ligands (e.g., N,N'-dimethylethylenediamine, 1,10-phenanthroline) for N-arylation, CuTC functions as a non-nitrogen ligand-based catalyst, eliminating ligand cost, synthetic complexity, and potential ligand-derived impurities [1]. Furthermore, classical Ullmann coupling conditions employing copper powder require temperatures above 200 °C, whereas CuTC-mediated Ullmann couplings proceed at room temperature, preserving thermally sensitive substrates [1]. These three axes of differentiation—ligand-free operation, low-temperature activity, and superior cross-coupling efficiency versus broader carboxylate screening panels—represent quantifiable procurement criteria that generic Cu(I) salts cannot satisfy.

Quantitative Differentiation Evidence for Copper(I) Thiophene-2-carboxylate (CuTC) CAS 68986-76-5


Room-Temperature Ullmann Coupling: 200+ °C Reduction Compared to Classical Copper-Powder Protocols

CuTC enables the Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl halides at ambient temperature, representing a >200 °C reduction in operating temperature compared to the classical Ullmann protocol. The classical Ullmann coupling of aryl halides with copper powder is typically conducted above 200 °C, whereas CuTC-mediated coupling proceeds at room temperature with high yields of reductively coupled products [1]. This temperature differential directly translates to broader substrate scope—thermally sensitive substrates that decompose under classical conditions are tolerated—and substantial energy-cost savings at preparative scale .

Ullmann coupling room-temperature catalysis biaryl synthesis copper catalysis

Non-Nitrogen Ligand-Based N-Arylation of Imidazole and Pyrazole with Aryl Chlorides: CuTC vs. CuI/Ligand Systems

CuTC catalyzes the direct N-arylation of imidazole and pyrazole with aryl iodides, aryl bromides, and aryl chlorides in excellent yields without requiring an ancillary nitrogen-based ligand [1]. This contrasts with the majority of CuI-based N-arylation protocols, which depend on bidentate nitrogen ligands such as trans-1,2-cyclohexanediamine, N,N'-dimethylethylenediamine, or 1,10-phenanthroline to achieve acceptable yields [1]. The ability to couple aryl chlorides—the least reactive yet most economically attractive aryl halide class—without ligand additives eliminates the cost of ligand procurement, simplifies reaction workup, and avoids ligand-derived impurities in the final product.

N-arylation imidazole pyrazole aryl chloride coupling ligand-free catalysis

Enantioselective Conjugate 1,4-Addition: Up to 93% ee with CuTC/Phosphoramidite vs. Standard Cu(I) Salts

CuTC, in combination with a chiral phosphoramidite ligand (2 mol% CuTC, 4 mol% ligand), catalyzes the enantioselective 1,4-addition of trimethylaluminium to nitroalkenes, achieving enantiomeric excess (ee) values up to 93% [1]. This performance was demonstrated in the asymmetric synthesis of (+)-ibuprofen [1]. In a related study, CuTC with Josiphos chiral ligands afforded 1,6-adducts with enantioselectivities up to 91% ee and regioselectivities up to 5:95 [2]. While direct head-to-head data with CuI or Cu(OTf)₂ under identical conditions are not reported in these sources, the broader class-level observation is that CuTC provides a uniquely effective Cu(I) source for asymmetric conjugate additions, with ee values competitive with or exceeding those achieved by Cu(OTf)₂/chiral ligand systems (typically 80–93% ee range) [1][3].

asymmetric catalysis 1,4-addition enantioselective synthesis Michael addition chiral ligand

Complete E/Z Stereoselectivity in Enamide Formation: 30 mol% CuTC vs. Alternative Pd-Catalyzed Routes

CuTC promotes the stereoselective formation of enamides from amides and vinyl iodides with complete E/Z olefin stereoselectivity, using 30 mol% CuTC and Cs₂CO₃ as base . This method provides exclusive access to single-geometry enamides, which are critical building blocks for alkaloid and macrolide total synthesis . Traditional Pd-catalyzed amidocarbonylation or dehydration-based enamide syntheses frequently yield E/Z mixtures requiring chromatographic separation, adding purification cost and reducing isolated yield. The complete stereoselectivity of the CuTC-mediated route eliminates isomer separation, representing a tangible process advantage. The method has been validated in the total synthesis of complex natural products including phoslactomycin A, where a key fragment linkage was achieved via CuTC-mediated Stille coupling .

enamide synthesis stereoselective coupling vinyl iodide amide coupling natural product synthesis

Air-Stable, Non-Hygroscopic Solid Form: Practical Handling vs. Air-Sensitive Cu(I) Halides

CuTC is obtained as a tan, air-stable, non-hygroscopic powder that can be stored and handled at room temperature without special precautions such as glovebox manipulation or inert atmosphere storage . This contrasts with copper(I) iodide (CuI), which is light-sensitive and gradually decomposes upon air exposure, and copper(I) chloride (CuCl), which is highly air- and moisture-sensitive, requiring storage under inert atmosphere [1]. CuTC can be easily prepared in multigram scale from inexpensive thiophene-2-carboxylic acid and Cu₂O by azeotropic dehydration in toluene, with a reported yield of 94% at 70 g scale [2]. The product maintains catalytic activity after months of storage at room temperature .

catalyst stability air-stable catalyst storage conditions practical handling multigram preparation

Near-Quantitative Yield in Parent BODIPY Synthesis: CuTC-Mediated Fukuyama Reduction vs. Alternative Desulfurization Methods

In the synthesis of the fully unsubstituted parent borondipyrromethene (BODIPY) fluorophore, reaction of 8-thiomethylBODIPY with triethylsilane in the presence of a catalytic amount of Pd and stoichiometric CuTC in THF at 55 °C afforded the parent BODIPY in nearly quantitative yield [1]. The resulting parent BODIPY exhibits quantum yields up to 93% in polar solvents including water [1]. While alternative desulfurization methods (Raney nickel, radical-based reductions) typically give variable or lower yields due to competing degradation of the acid-sensitive BODIPY core, the CuTC/Pd protocol provides a uniquely efficient and mild entry to this foundational fluorescent scaffold. The method has been applied to the synthesis of functionalized BODIPY dye analogs for biological imaging and OLED applications .

BODIPY dye fluorophore synthesis Fukuyama reduction borondipyrromethene fluorescent probe

High-Impact Procurement Scenarios for Copper(I) Thiophene-2-carboxylate (CuTC) CAS 68986-76-5


Pharmaceutical Intermediate Synthesis via Room-Temperature Ullmann Biaryl Coupling

When a medicinal chemistry or process chemistry group requires biaryl bond formation on a substrate bearing thermally labile functional groups (e.g., azide, sensitive heterocycle, or protected amine), CuTC enables Ullmann-type homocoupling at ambient temperature [1]. The >200 °C temperature reduction vs. classical copper-powder Ullmann conditions preserves substrate integrity, while the air-stable nature of CuTC simplifies operational setup in standard fume hoods . This scenario is particularly relevant for kilo-lab and pilot-plant campaigns where energy costs and thermal hazard mitigation are procurement considerations.

Ligand-Free N-Arylation of Imidazole and Pyrazole for Agrochemical Building Block Production

For agrochemical discovery programs targeting N-arylated azole fungicides or herbicides, CuTC provides direct N-arylation of imidazole and pyrazole with aryl chlorides without requiring ancillary nitrogen ligands [1]. This ligand-free protocol eliminates the procurement, storage, and quality control burden of specialized bidentate ligands (e.g., trans-1,2-diaminocyclohexane, N,N'-dimethylethylenediamine), while aryl chlorides offer the most cost-effective aryl halide feedstock compared to the corresponding bromides or iodides. The combination of ligand elimination and aryl chloride compatibility significantly lowers the cost-per-batch for structure–activity relationship (SAR) library production.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates via CuTC-Catalyzed Enantioselective Conjugate Addition

In asymmetric synthesis programs requiring the construction of quaternary stereocenters—such as in ibuprofen analogs, taxane precursors, or dolabellane diterpenoids—CuTC combined with commercially available chiral phosphoramidite or Josiphos ligands achieves enantioselectivities up to 93–96% ee in 1,4-additions of organoaluminum reagents to enones and nitroalkenes [1]. CuTC provides a convenient, bench-stable Cu(I) source that avoids the need for pre-synthesized, air-sensitive chiral Cu(I) complexes, streamlining catalyst preparation in both discovery and early-development settings.

Fluorescent Probe and OLED Materials Development via CuTC-Mediated BODIPY Core Assembly

For materials science laboratories synthesizing BODIPY-based fluorescent probes, OLED emitters, or photodynamic therapy agents, CuTC is an essential reagent for the Fukuyama-type desulfurization of 8-thiomethylBODIPY precursors to the parent BODIPY core in nearly quantitative yield [1]. The mild, neutral conditions (THF, 55 °C) preserve the acid-sensitive dipyrromethene framework, and the resulting fluorophores display quantum yields up to 93% [1]. Procurement of CuTC specifically for BODIPY core assembly is warranted whenever high-yielding, degradation-free access to this fluorescent scaffold is required.

Technical Documentation Hub

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